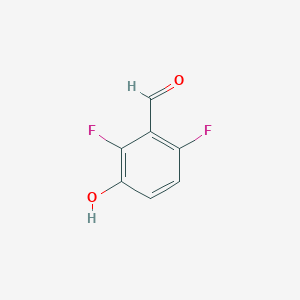

2,6-Difluoro-3-hydroxybenzaldehyde

説明

Contextual Significance of Fluorinated Benzene (B151609) Derivatives in Synthetic and Applied Chemistry

Fluorinated benzene derivatives are a class of organic compounds that have a significant impact on modern chemistry, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The introduction of fluorine atoms into an aromatic ring dramatically alters the compound's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity influences the electron distribution within the molecule, which can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of drug candidates. numberanalytics.comnih.govnih.gov

In medicinal chemistry, the strategic placement of fluorine can lead to more potent and selective drugs. researchgate.nettandfonline.com For instance, fluorinated aromatics are key components in various pharmaceuticals, including antibiotics and anticancer agents. numberanalytics.com The presence of fluorine can also enhance a molecule's resistance to oxidation and other degradation pathways, thereby increasing its stability. numberanalytics.com

Beyond pharmaceuticals, fluorinated aromatics are crucial in materials science for creating polymers with desirable properties like high thermal stability and chemical resistance. numberanalytics.comresearchgate.net They are also used in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials. numberanalytics.com The unique interactions of fluorinated compounds, such as π–πF interactions, are also of great interest in supramolecular chemistry and crystal engineering. rsc.org

Overview of Aldehyde and Hydroxyl Functionalities in Complex Molecule Synthesis

The aldehyde (–CHO) and hydroxyl (–OH) groups are two of the most important functional groups in organic chemistry, playing a central role in the synthesis of complex molecules. ncert.nic.in Aldehydes are characterized by a carbonyl group bonded to at least one hydrogen atom, making them highly reactive. numberanalytics.comwikipedia.org This reactivity, particularly towards nucleophilic addition, allows for the formation of a wide array of chemical bonds and the introduction of various functional groups. numberanalytics.com Aldehydes are more reactive than ketones due to reduced steric hindrance and increased electrophilicity of the carbonyl carbon. numberanalytics.com They serve as crucial intermediates in the synthesis of pharmaceuticals, enabling the construction of intricate molecular architectures. numberanalytics.com

The hydroxyl group is the functional group of alcohols and phenols. When present on a benzene ring, as in 2,6-Difluoro-3-hydroxybenzaldehyde, it is a phenolic hydroxyl group. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and intermolecular interactions. In synthesis, the hydroxyl group can be a precursor to other functional groups through reactions like etherification or esterification. analis.com.my When a molecule contains both an aldehyde and a hydroxyl group, the aldehyde typically takes priority in chemical nomenclature. libretexts.org The presence of both functionalities in a single molecule, such as this compound, offers multiple reaction sites for chemists to build more complex structures.

Scope and Research Directions for this compound

This compound serves as a valuable building block in various areas of chemical research. apolloscientific.co.uk Its trifunctional nature, with two fluorine atoms, a hydroxyl group, and an aldehyde group, provides a platform for diverse chemical modifications.

Current and potential research directions for this compound include:

Pharmaceutical Synthesis: It is utilized as a key intermediate in the synthesis of pharmacologically active compounds, such as imidazoline (B1206853) pyridine (B92270) derivatives, which have shown potential in drug development. lookchem.cn The unique substitution pattern of the benzene ring can be exploited to design novel drug candidates with specific biological activities. apolloscientific.co.uklookchem.cn

Organic Synthesis: In organic chemistry, it acts as a starting material for creating a variety of complex molecules and derivatives due to its multiple reactive sites. lookchem.cn

Enzyme Inhibition Studies: The compound and its derivatives are subjects of study for their potential applications in drug design and as enzyme inhibitors. apolloscientific.co.uk

Materials Science: While less explored, the fluorinated nature of the compound suggests potential for its use in the synthesis of novel polymers and other materials with specific properties, leveraging the known benefits of fluorine incorporation. numberanalytics.comresearchgate.net

The table below summarizes the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₄F₂O₂ sigmaaldrich.comthermofisher.comchemuniverse.com |

| Molecular Weight | 158.10 g/mol sigmaaldrich.com |

| CAS Number | 152434-88-3 apolloscientific.co.ukthermofisher.comchemuniverse.com |

| Appearance | Orange to pale brown powder thermofisher.com |

| Melting Point | 106.5-118.5 °C thermofisher.com |

| Purity | ≥94.0% (GC) thermofisher.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-difluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGSYGIEJAONJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344046 | |

| Record name | 2,6-Difluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152434-88-3 | |

| Record name | 2,6-Difluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoro-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2,6 Difluoro 3 Hydroxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is the primary site for a variety of chemical transformations, characterized by the electrophilic nature of the carbonyl carbon. libretexts.org

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is sp2 hybridized and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This results in the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgbyjus.com The rate and reversibility of these reactions depend on the strength of the nucleophile. masterorganicchemistry.com Strong nucleophiles lead to irreversible additions, while weaker nucleophiles often result in reversible reactions. masterorganicchemistry.com The presence of electron-withdrawing fluorine atoms on the aromatic ring increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. libretexts.orgmasterorganicchemistry.com

Condensation Reactions for Schiff Base Formation

2,6-Difluoro-3-hydroxybenzaldehyde can undergo condensation reactions with primary amines to form Schiff bases, also known as imines. science.govresearchgate.netnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. byjus.com The resulting Schiff bases are characterized by a carbon-nitrogen double bond. semanticscholar.org The presence of the hydroxyl group on the benzaldehyde (B42025) ring can influence the reaction and the properties of the resulting Schiff base, potentially participating in intramolecular hydrogen bonding. nih.gov The formation of Schiff bases is a common strategy in the synthesis of various biologically active compounds and ligands for metal complexes. researchgate.netsemanticscholar.org

Aldol (B89426) Condensation Processes for Extended Conjugated Systems

While specific examples involving this compound are not prevalent in the searched literature, aldehydes, in general, can participate in aldol condensation reactions. This type of reaction involves the formation of an enolate from one aldehyde molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. The initial product is a β-hydroxy aldehyde, which can then undergo dehydration to form an α,β-unsaturated aldehyde, thus extending the conjugated system. The specific conditions and the nature of the substituents on the aromatic ring would influence the feasibility and outcome of such a reaction.

Oxidative Transformations

The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation can be achieved through various chemical oxidizing agents. Furthermore, enzymatic oxidations offer a green and selective alternative.

A notable oxidative transformation is the Baeyer-Villiger oxidation, which can be catalyzed by enzymes like 4-hydroxyacetophenone monooxygenase (HAPMO). wur.nlresearchgate.net In this reaction, the aldehyde is converted into a formate (B1220265) ester, which subsequently hydrolyzes to a phenol (B47542). wur.nlresearchgate.net Specifically, HAPMO catalyzes the conversion of 2,6-difluorobenzaldehyde (B1295200) to the corresponding fluorophenyl formate, which then spontaneously hydrolyzes to form a fluorophenol. wur.nlresearchgate.net This enzymatic approach is significant because it often exhibits different regioselectivity compared to chemical methods. wur.nlresearchgate.net For instance, while chemical Baeyer-Villiger oxidation of electron-poor benzaldehydes typically yields benzoic acids, HAPMO favors the formation of phenols. wur.nlresearchgate.net

Several factors influence the yield and efficiency of enzymatic conversions. In the case of HAPMO-mediated oxidation, the substrate specificity of the enzyme is a key determinant. wur.nlresearchgate.net HAPMO shows high activity towards various monofluoro- and difluorobenzaldehydes, including the 2,6-difluoro derivative, without significant substrate inhibition. wur.nlresearchgate.net The reaction conditions, such as pH, also play a crucial role. For example, the rate of enzymatic reaction and the stability of the resulting formate ester can be pH-dependent. researchgate.net The supply of the necessary cofactor, NADPH, is also essential for the catalytic cycle of monooxygenases like HAPMO. nih.gov Efficient methods for in-situ cofactor regeneration are often required for large-scale applications. nih.gov

Radical Dicarbofunctionalization Pathways

While specific research on the radical dicarbofunctionalization of this compound is not extensively documented in the provided search results, the reactivity of similar substituted benzaldehydes suggests potential pathways. Radical reactions often involve the generation of a radical species which can then participate in addition or substitution reactions. The presence of the aldehyde and phenolic hydroxyl groups, as well as the fluorine atoms, would influence the regioselectivity and efficiency of such reactions. The electron-withdrawing nature of the fluorine atoms and the aldehyde group would activate the aromatic ring towards certain radical additions, while the hydroxyl group could direct reactions or require protection.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical modifications, including acylation, alkylation, and its participation in hydrogen bonding.

Acylation and Alkylation Reactions (e.g., Etherification)

The hydroxyl group readily undergoes acylation and alkylation. Acylation typically involves the reaction with an acyl halide or anhydride (B1165640) to form an ester. Similarly, alkylation, particularly etherification, can be achieved by reacting the compound with an alkyl halide in the presence of a base. analis.com.my For instance, the Williamson ether synthesis, a common method for forming ethers, has been successfully applied to the related 3-hydroxybenzaldehyde (B18108) by reacting it with various bromoalkanes in the presence of potassium carbonate. analis.com.my A similar approach could be employed for the etherification of this compound. The success of such reactions is often confirmed by spectroscopic methods, such as the disappearance of the O-H signal in ¹H NMR spectra and the appearance of new signals corresponding to the introduced alkyl or acyl group. analis.com.my

The selective alkylation of one hydroxyl group in the presence of others is a common challenge in the synthesis of polyhydroxylated compounds. google.com In the case of 2,4-dihydroxybenzaldehyde, selective benzylation at the 4-position has been achieved using specific combinations of reagents and solvents, such as benzyl (B1604629) chloride in acetonitrile (B52724) with dry potassium fluoride (B91410). google.com This highlights the importance of reaction conditions in controlling the regioselectivity of alkylation.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The phenolic hydroxyl group is a strong hydrogen bond donor, which can significantly influence the molecule's reactivity and physical properties. Intramolecular hydrogen bonding can occur between the hydroxyl group and the adjacent aldehyde's carbonyl oxygen. This interaction can affect the acidity of the phenolic proton and the electrophilicity of the aldehyde. Intermolecular hydrogen bonding with solvents or other reagents can also play a crucial role in reaction mechanisms and rates. For example, in studies of diethynylpyridines, hydrogen bonding with phenol was observed to be a medium-strong interaction. nih.gov The ability of the hydroxyl group to form hydrogen bonds can be leveraged to direct reactions or stabilize intermediates.

Reactivity of the Fluorine Substituents

The two fluorine atoms on the aromatic ring of this compound significantly impact its reactivity, particularly in metalation and nucleophilic substitution reactions.

Directed Ortho-Metallation (DoM) Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. organic-chemistry.org In this reaction, a directing group, typically a Lewis basic moiety, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The hydroxyl group in this compound can act as a directing group, although its acidity means it will be deprotonated first. The resulting phenoxide is a weaker directing group. However, the fluorine atoms themselves are considered moderate directing groups. organic-chemistry.org The combined directing effect of the hydroxyl (as a phenoxide) and the fluorine atoms would likely direct metalation to the C4 position, which is ortho to the hydroxyl group and meta to the fluorine atoms.

The choice of a strong, non-nucleophilic base is critical for successful DoM. uwindsor.ca Alkyllithiums like n-BuLi, sec-BuLi, and t-BuLi are commonly used, often in the presence of an amine additive like TMEDA to increase their reactivity. baranlab.org The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

Spectroscopic and Advanced Structural Elucidation Studies of 2,6 Difluoro 3 Hydroxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,6-difluoro-3-hydroxybenzaldehyde, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

In the ¹H NMR spectrum of a related compound, 4-hydroxybenzaldehyde, two doublets are observed at δ 6.91 (J=8 Hz) and δ 7.77 (J=8 Hz), which are assigned to the protons at C-3,5 and C-2,6, respectively. A singlet at δ 9.77 confirms the presence of the aldehydic proton at C-1. researchgate.net For 2-hydroxybenzaldehyde, the ¹H NMR spectrum shows multiplets at δ 7.46-7.54 (protons at C-4,6) and δ 6.94-7.01 (protons at C-3,5), with the aldehydic proton appearing as a singlet at δ 11.01 and the hydroxyl proton as a singlet at δ 9.85. rsc.org In the case of 3-hydroxybenzaldehyde (B18108), the aldehydic proton resonates at δ 9.96 as a singlet, with aromatic protons appearing as multiplets between δ 7.14 and δ 7.47. rsc.org The specific chemical shifts for this compound would be influenced by the presence and positions of the fluorine and hydroxyl groups.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | ~9.8-11.0 | Singlet | N/A |

| Aromatic H | ~6.9-7.8 | Multiplet/Doublet | Varies |

| Hydroxyl OH | ~5.5-11.0 | Singlet (broad) | N/A |

| Note: This table represents typical chemical shift ranges for protons in hydroxybenzaldehydes. Specific values for this compound require experimental data. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For ethyl 4-hydroxy-3,5-dimethoxybenzoate, a related compound, the carbonyl carbon appears at δ 166.4 ppm. rsc.org The carbon atoms attached to the hydroxyl and methoxy (B1213986) groups (C-3/C-5 and C-4) resonate at δ 146.6 and δ 139.2 ppm, respectively, while the aromatic C-1 and C-2/C-6 appear at δ 121.5 and δ 106.7 ppm. rsc.org In this compound, the carbon signals would exhibit splitting due to coupling with the adjacent fluorine atoms (C-F coupling). The assignment of chemical shifts is typically confirmed through advanced NMR techniques. uned.es

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C=O (Aldehyde) | ~185-195 | Expected |

| C-OH | ~150-160 | Expected |

| C-F | ~140-160 | ¹JCF, ²JCF, ³JCF |

| Aromatic C-H | ~110-130 | Expected |

| Aromatic C (quaternary) | ~120-140 | Expected |

| Note: This table shows expected chemical shift ranges and the presence of C-F coupling. Precise values depend on experimental conditions. |

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. aiinmr.com The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment. biophysics.org For a derivative of this compound, 2,4-difluoro-3-hydroxybenzaldehyde, ¹⁹F NMR data has been reported. uned.es The analysis of ¹⁹F NMR spectra, including the observation of fluorine-fluorine coupling constants, is crucial for confirming the substitution pattern of fluorinated aromatic compounds. uned.esrsc.org The natural abundance of ¹⁹F is 100%, making it a highly sensitive nucleus for NMR studies. nih.gov

| Fluorine Nucleus | Chemical Shift (δ, ppm) | Coupling |

| F at C-2 | Varies | JFF, JHF, JCF |

| F at C-6 | Varies | JFF, JHF, JCF |

| Note: The specific chemical shifts for the fluorine atoms in this compound would be distinct and influenced by the hydroxyl and aldehyde groups. |

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in the unambiguous assignment of proton and carbon signals. uned.eslibretexts.org

gs-HMQC (Gradient-Selected Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, showing one-bond C-H connectivity. columbia.edusdsu.edu This helps in assigning which proton is attached to which carbon in the aromatic ring and the aldehyde group.

These advanced techniques are essential for differentiating between isomers and confirming the precise structure of polysubstituted aromatic compounds like this compound. uned.es

The analysis of spin-spin coupling constants provides valuable structural information. In fluorinated benzaldehydes, coupling between nuclei can occur over several bonds. The magnitude of the coupling constant is dependent on factors like the number of bonds separating the coupled nuclei and the dihedral angles. researchgate.netrsc.org

A notable coupling is the four-bond fluorine-fluorine coupling (⁴JFF). In a related compound, 2,4-difluoro-3-hydroxybenzaldehyde, a significant ⁴JFF value was observed, which initially raised questions about its structure. uned.es The magnitude and sign of such long-range couplings are influenced by through-space interactions and the electronic nature of the intervening bonds. researchgate.netrsc.org Analysis of these coupling constants, often aided by theoretical calculations, is a powerful tool for confirming the relative positions of the fluorine substituents on the aromatic ring. uned.es

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netnih.gov

For 3-hydroxybenzaldehyde, the IR spectrum shows characteristic absorption bands for the hydroxyl and carbonyl groups. researchgate.net In substituted benzaldehydes, the positions of these bands can be influenced by electronic and steric effects of the substituents. nih.gov For example, the C=O stretching vibration in benzaldehydes typically appears in the region of 1680-1715 cm⁻¹. The O-H stretching vibration of the hydroxyl group is usually observed as a broad band in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations in fluorinated aromatic compounds typically appear in the range of 1100-1400 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Broad, Medium-Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |

| C=O Stretch (Aldehyde) | 1680-1715 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-F Stretch | 1100-1400 | Strong |

| C-H Bend (Aromatic) | 690-900 | Medium-Strong |

| Note: This table presents typical ranges for vibrational frequencies. Specific values for this compound require experimental spectra. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

A definitive FT-IR spectrum with peak analysis for this compound is not available in published literature or supplier data. Therefore, a data table of characteristic absorption bands and their assignments cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis absorption maxima (λmax) for this compound, which are crucial for understanding its electronic transitions, have not been reported in available scientific resources. Consequently, a data table detailing these electronic transitions cannot be compiled.

Elemental Analysis for Stoichiometric Verification

While the theoretical elemental composition of this compound can be calculated from its molecular formula (C₇H₄F₂O₂), reported experimental data from elemental analysis to verify these values is not available. A comparison between theoretical and experimental values, which is standard for stoichiometric verification, cannot be performed. sigmaaldrich.com

Computational and Theoretical Chemistry Investigations of 2,6 Difluoro 3 Hydroxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium-sized organic molecules. researchgate.net This method is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. nih.gov DFT calculations are central to investigating the geometry, spectroscopic characteristics, and intramolecular forces of 2,6-Difluoro-3-hydroxybenzaldehyde.

The presence of rotatable bonds (C-C single bond of the aldehyde group and C-O bond of the hydroxyl group) in this compound gives rise to different spatial arrangements known as conformers. Computational geometry optimization is employed to find the most stable three-dimensional structures, corresponding to minima on the potential energy surface.

For substituted benzaldehydes, a key conformational feature is the orientation of the aldehyde group relative to the benzene (B151609) ring. Studies on similar molecules, like 2,6-difluorobenzaldehyde (B1295200), have identified two planar conformers: O-trans and O-cis, referring to the position of the carbonyl oxygen with respect to the adjacent C-F bond. researchgate.net DFT calculations have shown that for 2,6-difluorobenzaldehyde, the O-trans rotamer is the more stable form in the ground state. researchgate.net

Table 1: Potential Conformers of this compound for Theoretical Study

| Conformer Description | Aldehyde Orientation | Hydroxyl Orientation | Key Interaction to Investigate |

|---|---|---|---|

| Conformer A | O-trans (relative to C2-F) | Pointing towards F at C2 | Potential O-H···F intramolecular hydrogen bond |

| Conformer B | O-trans (relative to C2-F) | Pointing towards H at C4 | Standard, less constrained orientation |

| Conformer C | O-cis (relative to C2-F) | Pointing towards F at C2 | Potential O-H···F intramolecular hydrogen bond |

| Conformer D | O-cis (relative to C2-F) | Pointing towards H at C4 | Steric hindrance between O=C-H and O-H groups |

This table represents a conceptual framework for a conformational search. The relative energies of these and other possible non-planar conformers would be determined via DFT calculations.

DFT calculations are a well-established methodology for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis calculates the frequencies corresponding to the fundamental modes of molecular motion. These calculated frequencies are invaluable for assigning bands in experimental infrared (IR) and Raman spectra. For analogous compounds like 2,6-difluorobenzaldehyde, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have shown good correlation with experimental data. researchgate.net For this compound, key vibrational modes of interest would include the O-H stretch, the C=O stretch of the aldehyde, C-F stretching modes, and various aromatic ring vibrations. The calculated frequency for the O-H stretch is particularly important, as a shift to lower wavenumbers (a redshift) can be indicative of hydrogen bonding. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Range (cm⁻¹) | Expected Observation for this compound |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Frequency will be sensitive to intramolecular H-bonding. |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1720 | Position influenced by electronic effects of F and OH groups. |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 | Typically appears as two weak bands. |

| Fluoroaromatic | C-F Stretch | 1100 - 1300 | Strong characteristic absorptions. |

| Benzene Ring | C=C Stretch | 1450 - 1600 | Multiple bands characteristic of the substituted ring. |

Note: The exact values are highly dependent on the level of theory (functional and basis set) used for the calculation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. nih.gov The process involves first optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors, typically using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov High accuracy can be achieved by selecting appropriate functionals (e.g., WP04, ωB97X-D), large basis sets (e.g., 6-311++G(2d,p)), and including a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the experimental conditions. nih.gov For novel or complex structures, these calculations are crucial for correctly assigning signals and verifying structural hypotheses. nih.gov The predicted shifts for the aromatic protons and carbons in this compound would be particularly sensitive to the electronic effects of the three different substituents.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

DFT calculations provide detailed information about these orbitals and their energies.

HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to have significant contributions from the electron-rich phenol (B47542) moiety.

LUMO: This is the lowest energy orbital available to accept electrons, reflecting the molecule's electrophilicity. The LUMO is likely to be localized on the electron-withdrawing benzaldehyde (B42025) portion of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally implies high chemical reactivity and low kinetic stability. malayajournal.org From the HOMO and LUMO energies, other quantum chemical parameters like ionization potential, electron affinity, electronegativity, and global hardness can be calculated to further characterize the molecule's reactivity. malayajournal.org

Table 3: Conceptual Electronic Properties from FMO Analysis

| Parameter | Relationship to FMOs | Chemical Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | Energy of the highest occupied orbital | Related to Ionization Potential (I ≈ -E_HOMO) |

| LUMO Energy (E_LUMO) | Energy of the lowest unoccupied orbital | Related to Electron Affinity (A ≈ -E_LUMO) |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Index of chemical reactivity and kinetic stability |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the ability to attract electrons |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution |

These parameters would be quantified through DFT calculations.

The molecular structure of this compound, with its ortho-disposed hydroxyl and fluorine substituents, is primed for the formation of an intramolecular hydrogen bond (O-H···F). The existence and strength of this interaction significantly influence the molecule's conformation, stability, and chemical properties. libretexts.org

DFT calculations are the primary tool for investigating such bonds. Evidence for an intramolecular hydrogen bond is gathered from several calculated results:

Geometric Parameters: In the optimized geometry, a short distance between the hydroxyl proton and the fluorine atom (significantly less than the sum of their van der Waals radii) is a strong indicator.

Vibrational Frequencies: As mentioned earlier, the formation of a hydrogen bond weakens the O-H covalent bond, resulting in a calculated redshift (decrease in frequency) of the O-H stretching vibration compared to a non-bonded O-H group. researchgate.net

Energetic Stabilization: The conformer featuring the intramolecular hydrogen bond would be calculated to have a lower total energy (i.e., be more stable) than conformers where this interaction is absent.

Studies on similar systems, such as 2-hydroxybenzophenone (B104022) derivatives, have confirmed the formation of strong intramolecular hydrogen bonds between a hydroxyl group and a nearby oxygen atom. mdpi.com A similar theoretical approach would be applied to confirm and characterize the O-H···F interaction in this compound.

The Quantum Theory of Atoms in Molecules (QTAIM), often called Atoms in Molecules (AIM), provides a rigorous method for analyzing chemical bonds based on the topology of the electron density (ρ(r)), which can be calculated using DFT. wikipedia.org

The AIM method can provide definitive proof of an intramolecular hydrogen bond. researchgate.net The analysis involves locating critical points in the electron density. A (3, -1) critical point, also known as a bond critical point (BCP), found on the path between two atoms (in this case, the hydroxyl hydrogen and the fluorine atom) indicates that the atoms are linked by a chemical interaction. uni-rostock.de

Once a BCP is located, its properties provide quantitative information about the nature of the bond:

Electron Density at the BCP (ρ(r_BCP)): The value of the electron density at this point correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r_BCP)): The sign of the Laplacian indicates the type of interaction. For hydrogen bonds and other "closed-shell" interactions, the Laplacian is positive, signifying a depletion of charge at the BCP.

By applying AIM analysis to the DFT-calculated electron density of this compound, one could unambiguously confirm the O-H···F hydrogen bond and quantify its strength and characteristics.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations are excellent for analyzing the static, minimum-energy properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.

For this compound, MD simulations could be employed to investigate several dynamic phenomena:

Conformational Dynamics: Simulations can track the transitions between different rotamers over time, providing insight into the flexibility of the molecule and the energy barriers between conformers.

Hydrogen Bond Dynamics: The stability of the intramolecular O-H···F hydrogen bond can be assessed by monitoring the H···F distance and angle over the course of the simulation. This can reveal how robust the bond is to thermal fluctuations.

Solvation and Intermolecular Interactions: By placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), MD can be used to study how it interacts with its environment. This includes the formation and lifetime of intermolecular hydrogen bonds between the solute and solvent, and the structure of the solvent shell around the molecule.

An MD simulation would provide a "computational movie" of the molecule in motion, offering a deeper understanding of its behavior in a realistic environment that goes beyond the static picture provided by energy minimization methods.

No Specific Research Found for Computational Studies on this compound Derivatives

A comprehensive search for published research has revealed a lack of specific computational and theoretical chemistry investigations into the derivatives of this compound.

Despite a thorough review of scientific literature, no dedicated studies on Quantitative Structure-Activity Relationship (QSAR) modeling or in silico screening and molecular docking of derivatives of the compound this compound could be identified.

The investigation sought to uncover research that would detail the computational design and analysis of molecules derived from this specific chemical scaffold. However, the search did not yield any papers, datasets, or detailed findings pertaining to the following outlined topics:

In Silico Screening and Molecular Docking Studies of Derivatives:The search did not locate any publications detailing the use of computer-based screening or molecular docking simulations to predict how derivatives of this compound might interact with biological targets, such as proteins or enzymes.

While computational studies, including QSAR and molecular docking, are common in drug discovery and materials science for other classes of compounds, it appears that derivatives of this compound have not been a specific focus of such published research to date. Information from chemical suppliers confirms the commercial availability of the parent compound, but this does not extend to academic studies on its derivatives' computational properties.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or in-depth analysis on these specific topics as requested, due to the absence of primary research in the public domain.

Applications in Medicinal Chemistry and Bioactive Compound Design

Role as a Key Synthetic Intermediate in Pharmaceutical Development

The structural framework of 2,6-Difluoro-3-hydroxybenzaldehyde is a sought-after scaffold for medicinal chemists. Its reactive aldehyde group readily participates in condensation and coupling reactions, allowing for the construction of more complex molecular architectures. This reactivity is fundamental to its role as a precursor in the synthesis of various classes of compounds with significant therapeutic potential.

Hydrazones, characterized by the R₁R₂C=NNR₃R₄ structure, are a well-established class of compounds in the Schiff base family that exhibit a broad spectrum of biological activities, including notable anti-inflammatory properties. nih.govmdpi.com These compounds are typically synthesized through the condensation reaction of hydrazides with aldehydes or ketones. nih.gov The aldehyde group of this compound makes it an ideal starting material for creating novel hydrazone derivatives. The resulting molecules are investigated for their ability to modulate inflammatory pathways. Hydrazone derivatives are known to be effective in synthesizing a variety of medicinally active compounds, and their anti-inflammatory potential is a key area of research aimed at developing new chemical entities with minimal side effects. nih.gov

Curcumin (B1669340), a natural compound, has demonstrated potent anti-inflammatory and anti-cancer activities, but its therapeutic application is limited by poor solubility and chemical instability. nih.govresearchgate.net This has driven extensive research into the synthesis of curcuminoid analogs to improve these properties and enhance efficacy. nih.govresearchgate.net Substituted benzaldehydes, such as this compound, are crucial building blocks in the synthesis of these analogs. unc.edu By condensing the aldehyde with a ketone, researchers can create diverse analogs. For instance, studies have shown that modifying the phenyl rings of curcumin can lead to analogs with significantly improved cytotoxicity against various cancer cell lines, including prostate and breast cancer. researchgate.netunc.edu The introduction of fluorine atoms, as in the case of this compound, is a strategy to potentially enhance the metabolic stability and cytotoxic potency of the resulting curcuminoid analogs. nih.gov

| Analog Type | Key Synthetic Feature | Reported Biological Activity | Reference |

|---|---|---|---|

| Heteroaromatic Analogs | Incorporation of nitrogen-containing heteroaromatic rings instead of substituted phenyl rings. | Potent cytotoxicity against human androgen-independent prostate cancer cell lines (PC-3 and DU-145) and other metastatic cancer cell lines. | researchgate.net |

| Monoketone Analogs | Utilization of linkers like cyclopentanone (B42830) or N-methylpiperidone. | Enhanced potency compared to other curcumin analogs in PC-3 and DU-145 cells. | researchgate.net |

| 4-Arylidene Curcumin Analogs | Knoevenagel condensation of curcumin analogs with aromatic aldehydes. | Effectively decreased the growth of lung cancer cells and exhibited improved NF-κB inhibition activity over curcumin. | nih.gov |

| Difluoro Curcumin Analog (CDF) | Incorporation of difluoro substitution. | Superior anticancer activity; a conjugate with β-cyclodextrin showed significantly lower IC50 values against pancreatic, breast, and prostate cancer cell lines. | nih.gov |

Substituted benzaldehydes are critical intermediates in the multi-step synthesis of specific pharmaceutical drugs. One prominent example is Roflumilast, a selective phosphodiesterase-4 (PDE-4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). jocpr.comnih.gov The synthesis of Roflumilast involves key intermediates derived from benzaldehyde (B42025) structures, such as 4-Difluoromethoxy-3-hydroxybenzaldehyde and 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. jocpr.comgoogle.comchembk.com These intermediates undergo a series of reactions, including etherification and oxidation, to build the final drug molecule. jocpr.comgoogle.com While the direct use of this compound in the documented synthesis of Roflumilast is not specified, its structural similarity to the required precursors highlights its value as a versatile building block for creating libraries of compounds for screening against targets like PDE-4.

Derivatization for Optimizing Pharmacological Properties

The chemical modification of this compound is a key strategy for optimizing pharmacological properties and exploring new biological activities. The aldehyde and hydroxyl groups offer prime sites for derivatization, allowing chemists to fine-tune the molecule's electronic and steric properties to enhance interactions with biological targets.

Schiff bases, or imines, are a class of organic compounds formed by the condensation of a primary amine with an aldehyde or ketone. semanticscholar.orgnih.gov The reaction involving this compound leads to the formation of Schiff base derivatives that are of significant interest in medicinal chemistry. semanticscholar.org These derivatives and their metal complexes have been widely studied and are known to possess a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. semanticscholar.orgmdpi.com The synthesis is typically straightforward, often involving refluxing the aldehyde and an appropriate amine. researchgate.net The resulting azomethine group (C=N) is crucial for the biological activity of these compounds. researchgate.net

The development of enzyme inhibitors is a major focus of drug discovery. Derivatives of this compound are explored for their potential to inhibit various enzymes implicated in disease.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia, a process that is linked to infections by bacteria such as Helicobacter pylori. nih.gov The inhibition of urease is a therapeutic strategy to combat these infections. nih.gov Various classes of compounds, including hydroxamic acids and thiadiazine-thiones, have been investigated as urease inhibitors, with research showing that small molecular inhibitors are key to treatment. nih.govresearchgate.net Derivatives synthesized from substituted benzaldehydes are among the compounds screened for their ability to inhibit this enzyme, with molecular docking studies used to understand the binding interactions with the enzyme's active site. researchgate.netresearchgate.net

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govrsc.org Studies have demonstrated that benzaldehyde derivatives can act as effective α-glucosidase inhibitors. nih.gov For example, research on various hydroxybenzaldehydes has shown significant inhibitory activity against α-glucosidase. The structure-activity relationship suggests that the position and number of hydroxyl groups on the benzaldehyde ring are critical for inhibitory potency. nih.gov This indicates that derivatives of this compound are promising candidates for the development of new α-glucosidase inhibitors.

| Enzyme Target | Inhibitor Class Example | Therapeutic Rationale | Reference |

|---|---|---|---|

| Urease | 3,5‐disubstituted‐tetrahydro‐thiadiazine‐2‐thiones | Counteracts negative effects of urease in bacterial infections (e.g., H. pylori). | nih.govresearchgate.net |

| α-Glucosidase | Dihydroxybenzaldehydes | Controls postprandial blood glucose levels in type 2 diabetes by slowing carbohydrate digestion. | nih.govnih.gov |

| Tyrosinase | Benzylidene-6-hydroxy-3,4-dihydronaphthalenones | Used in cosmetics and medicine to treat skin hyperpigmentation disorders. | nih.gov |

| Cholinesterase (AChE/BuChE) | Substituted benzylidene derivatives | Increases acetylcholine (B1216132) levels in the brain for the symptomatic treatment of Alzheimer's disease. | nih.gov |

Strategies for Enhancing Bioavailability and Selectivity through Fluorine Substitution

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to optimize drug-like properties. In the context of this compound, the two fluorine atoms flanking the aldehyde and hydroxyl groups are pivotal in modulating the compound's electronic and conformational properties. These modifications can lead to significant improvements in bioavailability and target selectivity, crucial aspects of modern drug design.

One of the primary ways fluorine substitution enhances bioavailability is by improving metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. nih.govnih.gov By "blocking" metabolically vulnerable sites on the aromatic ring, the difluoro substitution in this compound can prolong the compound's half-life in the body, allowing for a more sustained therapeutic effect. nih.govrroij.com This strategy is particularly effective in preventing the formation of reactive metabolites that could lead to toxicity. nih.govacs.org

Selectivity, the ability of a drug to interact with its intended target over other proteins, is another critical parameter that can be refined by fluorine substitution. The fluorine atoms in this compound can influence the conformation of the molecule, locking it into a specific shape that fits the binding site of a target enzyme or receptor with higher precision. mdpi.com Research on 2,6-difluorobenzamide (B103285) derivatives has demonstrated that this substitution pattern induces a non-planar conformation between the aromatic ring and the side chain, which is crucial for potent inhibitory activity against bacterial proteins like FtsZ. mdpi.com This conformational restriction can minimize off-target effects and increase the therapeutic window of a drug candidate.

The strategic placement of two fluorine atoms in this compound, therefore, offers a multi-faceted approach to enhancing the druglikeness of its derivatives. By improving metabolic stability, modulating physicochemical properties for better absorption, and refining the molecule's shape and electronic profile for selective target engagement, this substitution pattern is a powerful tool in the design of novel bioactive compounds.

Table of Research Findings on the Impact of 2,6-Difluoro Substitution on Biological Activity

| Compound/Derivative | Target | Key Findings | Reference |

| 2,6-Difluorobenzamide Derivatives | Bacterial FtsZ Protein | The 2,6-difluoro substitution was found to be critical for potent inhibitory activity. It induces a non-planar conformation that is key for binding to the allosteric site of the FtsZ protein, leading to effective antibacterial action. | mdpi.com |

| Fluorinated Salicylaldehyde-Iron(III) Complexes | Tumor Cells | Introduction of fluorine substituents on the salicylidene unit of salophene complexes resulted in compounds with reduced cytotoxicity in non-tumorigenic cells, indicating an improvement in tumor selectivity. | acs.org |

| 1-Fluoro-1-deoxy-Δ⁸-THC Analogs | Cannabinoid Receptor 1 (CB1) | Substitution of a hydroxyl group with fluorine at the C-1 position had a significant detrimental effect on CB1 binding affinity, highlighting the specific role of hydrogen bonding that fluorine cannot replicate in this context. | nih.gov |

| Fluorinated Chalcones | 5-Lipoxygenase | Fluorinated 3,4-dihydroxychalcones showed potent 5-lipoxygenase inhibition, with potencies comparable to or better than the non-fluorinated parent compound. | acs.org |

Applications in Organic Synthesis and Materials Science

Versatile Reagent and Building Block in Organic Synthesis

The unique arrangement of functional groups—an aldehyde for condensation and derivatization, a hydroxyl group for forming ethers or esters and participating in hydrogen bonding, and fluorine atoms for modulating electronic properties and reactivity—positions 2,6-Difluoro-3-hydroxybenzaldehyde as a potentially valuable reagent.

Synthesis of Polycyclic Aromatic Compounds

Precursor to Heterocyclic Scaffolds (e.g., Pyridine (B92270) Derivatives)

Heterocyclic compounds are crucial in pharmaceuticals and agrochemicals. The synthesis of pyridine rings, for instance, can be achieved through various condensation reactions involving aldehydes. In principle, the aldehyde group of this compound could react with amines and other reagents to form pyridine scaffolds. However, specific examples and detailed research findings documenting the application of this compound as a precursor for pyridine derivatives or other heterocyclic systems have not been identified in the current body of scientific literature. rsc.org

Development of Functional Organic Materials

The development of functional materials often relies on molecules that can self-assemble or be integrated into larger, ordered structures. The functional groups on this compound suggest its potential utility in this field.

Components in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding. researchgate.net The hydroxyl and aldehyde groups of this compound are capable of acting as hydrogen bond donors and acceptors, respectively. This makes the molecule a theoretical candidate for designing self-assembling systems. Despite this potential, there is a lack of specific studies in the searched literature that report the use of this compound as a component in the formation of supramolecular assemblies.

Ligands for Coordination Complexes

Salicylaldehyde and its derivatives are well-known precursors for ligands, often of the salen type, which form stable complexes with various metal ions. ossila.comnih.gov These coordination complexes have applications in catalysis and medicine. The 3-hydroxybenzaldehyde (B18108) moiety of the title compound could similarly be converted, for example, into a Schiff base ligand. This ligand could then coordinate with a metal center through the phenolic oxygen and the imine nitrogen. While this is a common strategy for related molecules, research specifically detailing the synthesis of ligands from this compound and their subsequent coordination complexes is not found in the available literature. nih.gov

Building Blocks for Porous Materials (e.g., MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. nih.govresearchgate.net The properties of MOFs can be tuned by modifying the organic linker. A molecule like this compound, after conversion to a carboxylic acid or a similar linking group, could theoretically be employed as a functionalized linker in MOF synthesis. The fluorine and hydroxyl groups could impart specific properties to the resulting framework, such as modified pore environments or enhanced stability. Nevertheless, a review of the scientific literature did not yield any studies where this compound has been used as a building block for MOFs or other porous materials.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₄F₂O₂ | sigmaaldrich.comthermofisher.com |

| Molecular Weight | 158.10 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 152434-88-3 | thermofisher.comchemuniverse.com |

| Appearance | Orange to pale brown powder | thermofisher.com |

| Melting Point | 106.5-118.5 °C | thermofisher.com |

| IUPAC Name | This compound | thermofisher.com |

Future Research Directions and Unexplored Potential

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for producing 2,6-Difluoro-3-hydroxybenzaldehyde and its analogs often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies. Exploring green chemistry approaches, such as catalysis with earth-abundant metals, flow chemistry for improved reaction control and safety, and the use of greener solvents, will be crucial. Furthermore, investigating enzymatic or chemo-enzymatic routes could offer highly selective and sustainable alternatives to traditional organic synthesis. A key goal will be to design synthetic pathways that are not only high-yielding but also adhere to the principles of sustainable chemistry, minimizing environmental impact.

Comprehensive Investigation of Enzyme-Catalyzed Transformations

The field of biocatalysis offers a powerful toolkit for the selective modification of complex molecules. For this compound, a comprehensive investigation into enzyme-catalyzed transformations could reveal novel reaction pathways and lead to the synthesis of valuable derivatives. Key areas of exploration include:

Hydroxylation and Defluorination: Enzymes such as cytochrome P450 monooxygenases have shown potential in catalyzing the hydroxylation and even defluorination of aromatic compounds manchester.ac.uknih.govresearchgate.netmanchester.ac.uk. Studying the interaction of this compound with these enzymes could lead to the production of novel polyhydroxylated or selectively defluorinated analogs with altered biological activities.

Glycosylation: Glycosyltransferases could be employed to attach sugar moieties to the hydroxyl group, potentially improving the compound's solubility and bioavailability for pharmaceutical applications.

Redox Reactions: Oxidoreductases could be used for the selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol, providing access to a wider range of functionalized building blocks.

Understanding how the fluorine and hydroxyl substituents influence enzyme binding and reactivity will be fundamental to harnessing biocatalysis for the derivatization of this molecule.

Advanced Computational Modeling for Reaction Prediction and Drug Design

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and reactivity of novel compounds and for designing new drugs. For this compound, advanced computational modeling can accelerate research in several ways:

Reaction Prediction: Density Functional Theory (DFT) calculations can be used to predict the most likely sites of reaction and to understand the mechanisms of both chemical and enzymatic transformations. This can guide the design of more efficient synthetic routes and biocatalytic processes.

Drug Design and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activities. This will enable the in silico design of new analogs with enhanced potency and selectivity for specific biological targets. Molecular docking simulations can predict the binding of these derivatives to target proteins, aiding in the development of new therapeutic agents.

Expansion into Novel Material Applications and Self-Assembly

The presence of fluorine atoms in this compound suggests its potential utility in materials science. Fluorinated compounds are known to possess unique properties such as high thermal stability, chemical resistance, and distinct electronic characteristics. Future research should explore:

Liquid Crystals: Difluorobenzaldehyde derivatives have been investigated for their applications in liquid crystal displays due to their influence on mesomorphic behavior nih.govgoogle.com. The specific substitution pattern of this compound could lead to novel liquid crystalline materials with tailored properties.

Fluoropolymers: This compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers nih.gov. Such polymers may exhibit desirable properties like low surface energy, high thermal stability, and chemical inertness, making them suitable for a range of applications from coatings to advanced electronic materials.

Self-Assembly: The interplay of hydrogen bonding from the hydroxyl group and halogen bonding from the fluorine atoms, along with other intermolecular forces, could be harnessed to direct the self-assembly of this compound into well-defined supramolecular structures. This could lead to the development of new functional materials, such as sensors or molecular electronics.

Exploration of New Biological Targets for Derivatives and Analogs

Phenolic compounds and salicylaldehyde derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects nih.govmdpi.commdpi.comresearchgate.netnih.govresearchgate.net. The introduction of fluorine atoms can further modulate these properties by altering the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Future research should focus on:

Systematic Screening: A broad-based screening of this compound and its derivatives against a panel of biological targets, including enzymes, receptors, and ion channels, is warranted.

Targeted Synthesis: Based on the results of computational modeling and initial screening, new analogs should be synthesized with specific biological targets in mind. For example, derivatives could be designed as inhibitors of kinases, proteases, or other enzymes implicated in disease.

Pharmacokinetic Profiling: For promising bioactive compounds, a thorough investigation of their absorption, distribution, metabolism, and excretion (ADME) properties will be essential for their development as potential therapeutic agents. The presence of fluorine is known to influence these pharmacokinetic parameters, often favorably.

The exploration of these future research directions will be instrumental in unlocking the full scientific and commercial potential of this compound and its derivatives, paving the way for innovations in medicine, materials science, and sustainable chemistry.

Q & A

Basic: What are the key physicochemical properties of 2,6-Difluoro-3-hydroxybenzaldehyde, and how are they experimentally characterized?

Answer:

this compound (CAS 152434-88-3) has a molecular formula of C₇H₄F₂O₂ , a molecular weight of 158.11 g/mol , and a melting point range of 110–114°C . Key characterization methods include:

- Melting Point Analysis : To verify purity and consistency with literature values.

- ¹H/¹³C NMR Spectroscopy : To confirm the aromatic substitution pattern and aldehyde proton resonance.

- ¹⁹F NMR : Essential for identifying fluorine positions due to distinct chemical shifts in fluorinated aromatics .

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₄F₂O₂ | |

| Molecular Weight | 158.11 g/mol | |

| Melting Point | 110–114°C |

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

While direct synthesis protocols are not detailed in the provided evidence, analogous fluorinated benzaldehydes are typically synthesized via:

- Directed Ortho-Metalation (DoM) : Fluorine-directed regioselective formylation using reagents like DMF or hexamethylenetetramine.

- Halogen Exchange Reactions : Replacement of chlorine or bromine atoms with fluorine using KF or CsF in polar aprotic solvents .

- Hydroxylation of Pre-Fluorinated Intermediates : For example, fluorination of 3-hydroxybenzaldehyde precursors via electrophilic substitution .

In one application, the compound was sourced for synthesizing aza-BODIPY dyes , highlighting its role as a fluorinated building block in near-infrared probes .

Advanced: How does fluorine substitution at the 2,6-positions influence the compound’s reactivity and applications in medicinal chemistry?

Answer:

The electron-withdrawing nature of fluorine increases the aldehyde’s electrophilicity, enhancing its utility in condensation reactions (e.g., Schiff base formation). The meta-hydroxy group facilitates hydrogen bonding, critical for interactions in drug-receptor systems. Key applications include:

- Fluorescent Probe Development : As seen in aza-BODIPY dyes for pH sensing, where fluorine improves photostability and electron-deficient aromatic systems .

- Bioactive Molecule Synthesis : Fluorine’s metabolic stability and lipophilicity make it valuable in designing enzyme inhibitors or antimicrobial agents. Comparative studies with 3,5-difluoro analogs (e.g., 3,5-Difluoro-2-hydroxybenzoic acid) reveal divergent reactivity due to steric and electronic differences .

Advanced: What methodological challenges arise in ensuring the purity of this compound, and how are they addressed?

Answer:

Common challenges include:

- Isomer Formation : Competing substitution patterns during synthesis (e.g., 2,4-difluoro byproducts).

- Purity Verification : Commercial samples are typically 95% pure, requiring purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

- Moisture Sensitivity : The aldehyde group is prone to hydration; storage under inert atmosphere (N₂/Ar) at 0–6°C is recommended .

Advanced: How can researchers analyze contradictory data in spectral characterization of fluorinated benzaldehydes?

Answer:

Discrepancies in NMR or melting point data may arise from:

- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous.

- Dynamic Exchange Processes : Use low-temperature ¹⁹F NMR to resolve overlapping signals.

- Impurity Profiling : Combine HPLC-MS with spiking experiments using authentic standards. For example, discrepancies in melting points (e.g., 110–114°C vs. literature reports) require cross-validation via DSC (Differential Scanning Calorimetry) .

Advanced: What role does this compound play in developing fluorinated polymers or materials?

Answer:

The compound serves as a monomer in polycondensation reactions for synthesizing fluorinated polyimides or epoxy resins, where fluorine enhances thermal stability and reduces dielectric constants. Its aldehyde group enables crosslinking in covalent organic frameworks (COFs) . Comparative studies with 2,4,6-trifluoro analogs (e.g., 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde) highlight trade-offs between reactivity and steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。